molecular formula C7H10O2 B1660726 (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 82442-72-6

(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No. B1660726
CAS RN: 82442-72-6
M. Wt: 126.15 g/mol
InChI Key: CTLLMXVSHAUPFO-RFZPGFLSSA-N
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Description

(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, also known as menthone, is a cyclic monoterpene ketone that is commonly found in essential oils of mint plants. It has a characteristic peppermint aroma and flavor and is widely used in the food, cosmetic, and pharmaceutical industries. In

Scientific Research Applications

Menthone has been extensively studied for its biological activities, including antimicrobial, antioxidant, anti-inflammatory, and analgesic properties. It has been shown to exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Menthone also has potent antioxidant activity, which can protect cells from oxidative damage and prevent the development of chronic diseases such as cancer and cardiovascular disease. Additionally, (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of inflammatory and painful conditions.

Mechanism Of Action

The mechanism of action of (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Menthone has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also activates the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of cold and pain.

Biochemical And Physiological Effects

Menthone has been shown to have a wide range of biochemical and physiological effects. It can modulate the expression of various genes and proteins involved in inflammation, oxidative stress, and cell proliferation. It also has a significant impact on the activity of enzymes and receptors involved in the regulation of cellular processes. Physiologically, (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one has been shown to have analgesic, anti-inflammatory, and antimicrobial effects, making it a potential therapeutic agent for various diseases and conditions.

Advantages And Limitations For Lab Experiments

Menthone has several advantages for lab experiments, including its easy availability, low cost, and relatively low toxicity. It is also a widely studied compound, with a large body of literature on its biological activities and mechanisms of action. However, (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one can be challenging to work with due to its volatility and instability, which can affect the accuracy and reproducibility of experiments.

Future Directions

There are several future directions for research on (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, including the development of novel synthetic methods, the exploration of its potential therapeutic applications, and the elucidation of its mechanisms of action. One area of particular interest is the potential use of (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one as a natural preservative in food and cosmetic products, given its antimicrobial and antioxidant properties. Additionally, further research is needed to understand the role of (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one in the regulation of cellular processes and to identify potential targets for therapeutic intervention.
Conclusion:
In conclusion, (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is a cyclic monoterpene ketone that has significant biological activities and potential therapeutic applications. It can be synthesized through various methods, and its mechanism of action involves the modulation of various signaling pathways in cells. Menthone has several advantages for lab experiments, but its volatility and instability can pose challenges. Future research on (1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is needed to further explore its potential applications and mechanisms of action.

properties

IUPAC Name

(1S,5R)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-7(2)4-3-9-6(8)5(4)7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLLMXVSHAUPFO-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(=O)OC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2[C@@H]1C(=O)OC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452426
Record name (1R, 5S)-6,6-dimethyl-3-oxabicyclo [3.1.0] hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

CAS RN

82442-72-6
Record name (1R, 5S)-6,6-dimethyl-3-oxabicyclo [3.1.0] hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-methyl-2-butenyl diazoacetate (980 mg, 6.4 mmoles) in dioxane (15 ml) was added dropwise to a solution of bis[2-butoxy-α-[2-butoxy-5-(1,1-dimethylethyl)phenyl]-5-(1,1-dimethylethyl)-α-[(S)-1-[[2-hydroxyphenyl)methylene]amino]ethyl]benzenemethanolate (2-)]copper (83 mg, 0.064 mmole) in dioxane (55 ml) at 110°. When the evolution of nitrogen started, the temperature was slowly lowered to 52°-3°. The addition took 5.5 hours, and the evolution of almost theoretical amounts of nitrogen was observed. After the addition was completed, the reaction mixture was stirred at 52°-3° for 2 hours, evaporated to dryness, and distilled under vacuum to afford 6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane enriched with the (1R,5S) isomer (500 mg). The optical rotation of the product was [α]D29 =-53.5° (CHCl3).
Quantity
980 mg
Type
reactant
Reaction Step One
[Compound]
Name
bis[2-butoxy-α-[2-butoxy-5-(1,1-dimethylethyl)phenyl]-5-(1,1-dimethylethyl)-α-[(S)-1-[[2-hydroxyphenyl)methylene]amino]ethyl]benzenemethanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
83 mg
Type
catalyst
Reaction Step One
Name
6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane

Synthesis routes and methods II

Procedure details

A solution of 3-methyl-2-butenyl diazoacetate (41.3 mmole, 6.36 g) in dioxane (20 ml) was added dropwise to a refluxing solution of cupric acetylacetonate (1.03 mmole, 0.27 g) in dioxane (400 ml) over a period of 7 hours under an argon atmosphere. After completion of the addition, the reaction mixture was heated under reflux for 1 hour. The crude reaction mixture was distilled to afford (±)-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane (3.85 g, 75% yield); bp 110°, 16 mm Hg.
Quantity
6.36 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
catalyst
Reaction Step One
Name
(±)-6,6-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane
Yield
75%

Synthesis routes and methods III

Procedure details

1.46 g of a solution containing 1.20 g of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (9.49 mmol, yield based on ethyl cis-3-acetoxymethyl-2,2-dimethylcyclopropanecarboxylate: 99.4%, (1R, 5S)-body had an optical purity of 92.8% ee) was obtained in the same manner as in Example 7 excepting that pH was 1 in extracting 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one with toluene in Example 2. In this toluene solution, 0.062 g (0.43 mmol) of trans-3-hydroxymethyl-2,2-dimethylcyclopropanecarboxylic acid was present.
[Compound]
Name
solution
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
1R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.062 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
(1R, 5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 2
(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 3
(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 4
(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 5
(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 6
(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

Citations

For This Compound
3
Citations
MJ Milewska, M Gdaniec, T Poloński - Tetrahedron: Asymmetry, 1996 - Elsevier
Several optically active substituted 3-oxabicyclo[3.1.0]hexan-2-ones and their thiocarbonyl analogues were synthesized, and their circular dichroism spectra are reported. It was found …
Number of citations: 22 www.sciencedirect.com
MP Doyle, W Hu, B Chapman, AB Marnett… - Journal of the …, 2000 - ACS Publications
Stereoselectivity in intramolecular cyclopropanation reactions resulting in cyclopropane fusion with ten- and larger-membered rings has been examined using chiral copper(I) and …
Number of citations: 80 pubs.acs.org
JV Ruppel - 2008 - search.proquest.com
Metalloporphyrins have been shown to catalyze many fundamental and practically important chemical transformations, some of which represent the first demonstrations of these …
Number of citations: 4 search.proquest.com

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